![molecular formula C10H12F2O3S B1396752 2,2-Difluoropropyl p-toluenesulfonate CAS No. 1262400-01-0](/img/structure/B1396752.png)
2,2-Difluoropropyl p-toluenesulfonate
Overview
Description
2,2-Difluoropropyl p-toluenesulfonate is a chemical compound with the formula C10H12F2O3S . It is also known as 2,2-Difluoropropyl tosylate . It is used in laboratory chemicals, the manufacture of substances, and scientific research and development .
Molecular Structure Analysis
The molecular structure of 2,2-Difluoropropyl p-toluenesulfonate is represented by the formula C10H12F2O3S . Unfortunately, the search results do not provide a detailed molecular structure analysis for this specific compound.Scientific Research Applications
Material Science
Researchers use this compound to develop new materials with enhanced performance characteristics, such as improved thermal stability, mechanical strength, or optical properties .
Hydrogen Sensing
The compound may be used in composites for hydrogen sensing applications, leveraging the unique redox potential and crystal structure of vanadium oxide with conducting polymers .
Safety and Hazards
2,2-Difluoropropyl p-toluenesulfonate is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause long-lasting harmful effects to aquatic life . Safety measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, avoiding release to the environment, wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
This compound is often used as a reagent in organic synthesis , suggesting that its targets could vary depending on the specific reaction it’s used in.
Mode of Action
As a reagent in organic synthesis, it likely interacts with other compounds to facilitate chemical reactions . The exact nature of these interactions would depend on the specific reaction conditions and the other compounds present.
Biochemical Pathways
As a reagent in organic synthesis, it’s likely involved in a variety of pathways depending on the specific reactions it’s used in .
Result of Action
As a reagent in organic synthesis, its effects would likely be dependent on the specific reactions it’s used in .
Action Environment
The action, efficacy, and stability of 2,2-Difluoropropyl p-toluenesulfonate can be influenced by various environmental factors. These may include the presence of other compounds, reaction conditions (such as temperature and pH), and the specific chemical environment in which it’s used .
properties
IUPAC Name |
2,2-difluoropropyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O3S/c1-8-3-5-9(6-4-8)16(13,14)15-7-10(2,11)12/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVKNJJJJWLQRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoropropyl p-toluenesulfonate | |
CAS RN |
1262400-01-0 | |
Record name | 2,2-Difluoroprop-1-yl toluene-4-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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